molecular formula C19H16N4O5 B2767383 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide CAS No. 1351771-27-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2767383
CAS No.: 1351771-27-1
M. Wt: 380.36
InChI Key: WENGPRASKCSXQI-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a heterocyclic compound featuring a 1,4-benzodioxin core linked to an imidazole-4-carboxamide moiety substituted with a 4-nitrobenzyl group. The 1,4-benzodioxin ring system is known for its role in enhancing metabolic stability and bioavailability in pharmaceutical compounds .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5/c24-19(21-14-3-6-17-18(9-14)28-8-7-27-17)16-11-22(12-20-16)10-13-1-4-15(5-2-13)23(25)26/h1-6,9,11-12H,7-8,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENGPRASKCSXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CN(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article synthesizes current research findings regarding its biological activity, including cytotoxic effects, enzyme inhibition, and mechanisms of action.

Chemical Structure and Synthesis

The compound has a complex structure characterized by the presence of a benzodioxin moiety and an imidazole ring. The synthesis typically involves reactions between 2,3-dihydrobenzo[1,4]-dioxin derivatives and various acetamides or sulfonamides under controlled conditions. For instance, the initial step often includes reacting 2,3-dihydrobenzo[1,4]-dioxin-6-amine with sulfonyl chlorides to yield sulfonamide derivatives, which can then be further modified to obtain the target compound .

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : The compound was evaluated against HepG2 (liver cancer), SW620 (colon cancer), and other metastatic cancer cell lines.
  • IC50 Values : The compound demonstrated IC50 values in the range of 64.2 µM to 86.3 µM against specific cancer cell lines, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

The biological activity of this compound may be attributed to several mechanisms:

  • Cell Cycle Arrest : Treatment with the compound resulted in a significant increase in the G1 phase population of HepG2 cells while decreasing the S and G2/M phases. This suggests that the compound induces cell cycle arrest at the G1 checkpoint .
  • Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound led to increased early and late apoptotic cell populations. Key apoptotic proteins such as caspase-3 and Bax were significantly upregulated, while Bcl-2 levels decreased markedly in treated cells . This indicates a pro-apoptotic mechanism that may be leveraged for cancer therapy.
  • Enzyme Inhibition : The compound has also been screened for its ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase. Such activities suggest potential therapeutic applications in managing Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Comparative Biological Activity

To provide a clearer picture of the biological activity of this compound compared to other related compounds, the following table summarizes key findings:

Compound NameIC50 (µM)Mechanism of ActionTarget Disease
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-...64.2 - 86.3Apoptosis induction; Cell cycle arrestCancer
Compound 6i (related derivative)VariesApoptosis induction; Cell cycle arrestCancer
Standard Chemotherapeutics (e.g., Doxorubicin)0.3DNA intercalation; apoptosisCancer
α-glucosidase Inhibitors (e.g., Acarbose)VariesEnzyme inhibitionT2DM

Case Studies

Several studies have highlighted the efficacy of this compound in vitro:

  • Study on HepG2 Cells : A detailed investigation showed that treatment with this compound led to a notable increase in apoptotic markers and a decrease in viable cell counts after 24 hours of exposure.
  • Enzyme Inhibition Assays : In vitro assays demonstrated that this compound effectively inhibited α-glucosidase activity with a potency comparable to established inhibitors used in diabetes management.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide. These compounds have been evaluated against various bacterial strains and fungi.

Case Study 1: Antimicrobial Activity Assessment

A series of derivatives were synthesized and tested for their antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

CompoundMIC (µM)Target Organism
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Candida albicans

The results indicated that the presence of nitro and halo groups enhanced antimicrobial activity significantly, suggesting that structural modifications could lead to more effective agents against resistant strains .

Anticancer Applications

The anticancer potential of this compound has also been investigated, particularly its effects on various cancer cell lines.

Case Study 2: Anticancer Activity Evaluation

In vitro studies were conducted using the HCT116 colorectal carcinoma cell line. The following IC50 values were recorded:

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116
Standard (5-FU)9.99HCT116

The compounds demonstrated potent anticancer activity, outperforming the standard drug 5-fluorouracil (5-FU). The selectivity index indicated a favorable safety profile against normal cell lines .

Comparison with Similar Compounds

Structural Analogues with 1,4-Benzodioxin/Dioxane Systems
Compound Name Key Structural Differences Reported Activity Key Findings
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide Sulfonamide group instead of imidazole-carboxamide Antibacterial Moderate activity against E. coli and S. aureus
3',4'-(1",4"-dioxino) flavone Flavone scaffold with 1,4-dioxane ring Antihepatotoxic Comparable to silymarin in reducing SGOT/SGPT levels
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[2-(hydroxymethyl)-phenyl]-methyl]-pyrrolidine-1-carboxamide Pyrrolidine-carboxamide with hydroxymethyl substitution Not explicitly stated Crystallographic data available for structural analysis

Analysis :

  • Bioactivity : The sulfonamide derivative emphasizes antibacterial applications, whereas flavone-dioxane hybrids target hepatoprotection. The absence of a nitro group in these analogues suggests that the nitrobenzyl substituent in the target compound may alter selectivity or potency.
Functional Group Variations
  • Nitrobenzyl vs. Thiomorpholinyl-Pyrimidinyl : A related compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide , replaces the nitrobenzyl group with a thiomorpholinyl-pyrimidinyl moiety. This substitution introduces a larger, sulfur-containing heterocycle, which may improve solubility or modulate kinase inhibition profiles.
  • Hydroxymethyl vs. Nitro Groups : The hydroxymethyl-substituted pyrrolidine derivative highlights how polar groups can enhance metabolic stability, whereas the nitro group in the target compound may confer electrophilic reactivity, influencing covalent binding or redox properties.
Pharmacological Implications
  • Antihepatotoxic Potential: Flavone-dioxane hybrids demonstrated significant reduction in liver enzyme levels (SGOT/SGPT), suggesting that the benzodioxin core contributes to hepatoprotection. The target compound’s imidazole-carboxamide group could synergize with this core to enhance activity.
  • Antibacterial Activity : Sulfonamide derivatives showed moderate efficacy against Gram-positive and Gram-negative bacteria. The nitrobenzyl group in the target compound may enhance penetration through bacterial membranes due to its lipophilic character.
Table 1: Comparative Pharmacological Data (Hypothetical Projections Based on Analogues)
Property Target Compound Sulfonamide Derivative Flavone-Dioxane Hybrid
Solubility (logP) ~2.8 (estimated) ~3.1 ~2.5
Enzyme Inhibition (IC₅₀) Not reported >50 µM (bacterial dihydropteroate synthase) ~10 µM (CYP450 isoforms)
In Vivo Efficacy Pending 40% reduction in bacterial load 60% hepatoprotection vs. silymarin

Notes:

  • Structural data from crystallographic studies support the hypothesis that carboxamide groups stabilize protein-ligand interactions via hydrogen bonding.

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